molecular formula C12H11ClN2O B2808347 4-(Benzyloxy)-2-chloro-6-methylpyrimidine CAS No. 1247199-34-3

4-(Benzyloxy)-2-chloro-6-methylpyrimidine

Cat. No.: B2808347
CAS No.: 1247199-34-3
M. Wt: 234.68
InChI Key: NSRUAVFRZLOKLL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloro-6-methylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a benzyloxy group, a chlorine atom, and a methyl group on the pyrimidine ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chloro-6-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylpyrimidine as the core structure.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2-chloro-6-methylpyrimidine with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch reactors or continuous flow reactors to ensure efficient mixing and heat transfer.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-chloro-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives, while reduction can lead to the formation of benzyl alcohol derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Coupling Reactions: Biaryl or vinyl-pyrimidine derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-chloro-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzyl chloride: Similar structure with a benzyloxy group and a chlorine atom, but lacks the pyrimidine ring.

    2-Chloro-6-methylpyrimidine: Core structure without the benzyloxy group.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and an aldehyde group, but lacks the pyrimidine ring.

Uniqueness

4-(Benzyloxy)-2-chloro-6-methylpyrimidine is unique due to the combination of the benzyloxy group, chlorine atom, and methyl group on the pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-chloro-4-methyl-6-phenylmethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9-7-11(15-12(13)14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRUAVFRZLOKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247199-34-3
Record name 4-(benzyloxy)-2-chloro-6-methylpyrimidine
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